Ro3280

Übersicht

Beschreibung

TPKI-24 ist eine Verbindung, die für ihre potente inhibitorische Aktivität gegenüber Polo-ähnlichen Kinasen (PLKs) bekannt ist. Polo-ähnliche Kinasen sind eine Familie von Serin/Threonin-Proteinkinasen, die eine entscheidende Rolle bei der Zellzyklusregulation, Mitose und DNA-Schadensantwort spielen.

Wissenschaftliche Forschungsanwendungen

TPKI-24 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird TPKI-24 als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehungen von Kinaseinhibitoren zu untersuchen und neue Inhibitoren mit verbesserter Selektivität und Potenz zu entwickeln. In der Biologie wird TPKI-24 verwendet, um die Rolle von Polo-ähnlichen Kinasen bei der Zellzyklusregulation zu untersuchen und die molekularen Mechanismen aufzudecken, die ihrer Funktion zugrunde liegen .

In der Medizin hat sich TPKI-24 als potenzielles Therapeutikum für die Behandlung verschiedener Krebsarten erwiesen. Seine Fähigkeit, Polo-ähnliche Kinasen zu hemmen, macht es zu einem wertvollen Kandidaten für die gezielte Krebstherapie, da es die Proliferation von Krebszellen selektiv stören kann, während normale Zellen geschont werden. Zusätzlich wird TPKI-24 in präklinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit in Tiermodellen von Krebs zu bewerten .

In der Industrie wird TPKI-24 bei der Entwicklung von diagnostischen Tests und Screening-Plattformen für Kinaseinhibitoren eingesetzt. Seine gut charakterisierte inhibitorische Aktivität und Selektivität machen es zu einer idealen Referenzverbindung für das Benchmarking der Leistung neuer Inhibitoren und zur Validierung der Ergebnisse von Hochdurchsatz-Screeningkampagnen .

Wirkmechanismus

Der Wirkmechanismus von TPKI-24 beinhaltet die Hemmung von Polo-ähnlichen Kinasen durch Bindung an ihre ATP-Bindungsstellen. Diese Bindung verhindert die Phosphorylierung von nachgeschalteten Substraten und stört so die Signalwege, die die Zellzyklusprogression und Mitose regulieren. Die Hemmung von Polo-ähnlichen Kinasen durch TPKI-24 führt zu Zellzyklusarrest und Apoptose in Krebszellen, was es zu einem effektiven Antikrebsmittel macht .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

The mechanism of action of TPKI-24 involves the inhibition of polo-like kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that regulate cell cycle progression and mitosis. The inhibition of polo-like kinases by TPKI-24 leads to cell cycle arrest and apoptosis in cancer cells, making it an effective anti-cancer agent .

Biochemische Analyse

Biochemical Properties

Ro3280 plays a crucial role in biochemical reactions by inhibiting PLK1, a serine/threonine-protein kinase involved in various stages of mitosis. The compound exhibits high selectivity for PLK1 with an IC50 of 3 nM and a Kd of 0.09 nM . This compound interacts with several biomolecules, including PLK1, ALK, CAMKK1, CAMKK2, DAPK1, DAPK3, FER, GAK, MYLK, PTK2, PTK2B, RPS6KA6, and TTK . These interactions primarily involve inhibition of kinase activity, leading to disruptions in cell cycle progression and induction of apoptosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, such as MCF-7 breast cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, and influences gene expression and cellular metabolism . This compound’s impact on cell function is evident through its ability to decrease mitochondrial membrane potential and induce DNA damage response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PLK1, leading to the inhibition of PLK1 activity. This inhibition disrupts the normal progression of mitosis, resulting in cell cycle arrest and apoptosis . This compound also regulates several apoptosis-associated genes, including DCC, CDKN1A, BTK, and SOCS2 . Additionally, this compound’s inhibition of PLK1 affects the phosphorylation of Drosha, a key component in microRNA biogenesis, altering its subcellular localization and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and maintains its inhibitory activity against PLK1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells . The compound’s stability and degradation in different experimental conditions may vary, influencing its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target interactions . These dosage-dependent effects highlight the importance of optimizing this compound’s dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PLK1. The compound’s inhibition of PLK1 affects various downstream signaling pathways, including the Wnt/β-catenin pathway . This compound’s impact on metabolic flux and metabolite levels is evident through its ability to induce apoptosis and disrupt cellular metabolism . The compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall cellular effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PLK1 and other target proteins . This compound’s transport mechanisms ensure its effective distribution to target sites, enhancing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with PLK1 and other biomolecules. The compound is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments.

Vorbereitungsmethoden

Die Synthese von TPKI-24 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die abschließende Kupplungsreaktion. Der synthetische Weg beginnt typischerweise mit der Herstellung eines Anilino-Tetrahydropteridin-Chemotyps, gefolgt von verschiedenen funktionellen Gruppenmodifikationen, um die gewünschte inhibitorische Aktivität zu erreichen. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit des Endprodukts zu optimieren .

Industrielle Produktionsverfahren für TPKI-24 sind so konzipiert, dass sie skalierbar und kostengünstig sind. Diese Verfahren beinhalten oft die Verwendung von Hochdurchsatzsynthesetechniken, wie z. B. kontinuierlicher Flusschemie, um große Mengen der Verbindung in konsistenter Qualität zu produzieren. Die Verwendung von automatisierten Systemen und fortschrittlichen Analysetechniken gewährleistet die Reproduzierbarkeit und Effizienz des Produktionsprozesses .

Analyse Chemischer Reaktionen

TPKI-24 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von TPKI-24 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .

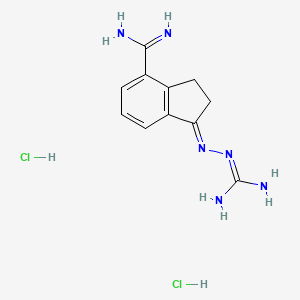

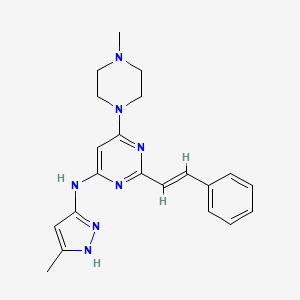

Vergleich Mit ähnlichen Verbindungen

TPKI-24 ist Teil einer breiteren Klasse von Kinaseinhibitoren, die auf Polo-ähnliche Kinasen abzielen. Ähnliche Verbindungen umfassen TPKI-26, GSK461364, GSK579289A, GSK237701A und BI2536. Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, unterscheiden sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften. So ist TPKI-26 ein dualer Inhibitor von PLK1 und PLK2, während GSK461364 ein selektiver Inhibitor von PLK1 ist .

Im Vergleich zu diesen ähnlichen Verbindungen ist TPKI-24 einzigartig in seiner Fähigkeit, PLK1 selektiv mit hoher Potenz und minimalen Off-Target-Effekten zu hemmen. Diese Selektivität macht TPKI-24 zu einem wertvollen Werkzeug, um die spezifischen Rollen von PLK1 bei der Zellzyklusregulation zu untersuchen und gezielte Therapien für PLK1-abhängige Krebsarten zu entwickeln .

Eigenschaften

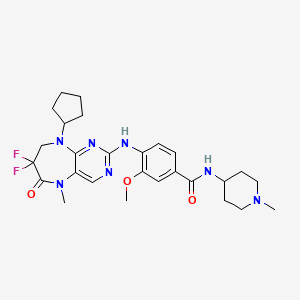

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZZLZKAXGMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048511 | |

| Record name | Ro 3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062243-51-9 | |

| Record name | Ro 3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)

![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)

![4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid](/img/structure/B1683884.png)